N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide
Description
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a benzamide derivative featuring a 1,3-benzothiazole core substituted with methoxy, methyl, and methanesulfonyl groups. The compound’s structure includes a conjugated system stabilized by the (2Z)-configuration of the benzothiazol-2-ylidene moiety, which facilitates planarization and electronic delocalization.
- Friedel-Crafts sulfonylation to introduce the methanesulfonyl group .
- Cyclocondensation of hydrazinecarbothioamide precursors with α-halogenated ketones to form the benzothiazole ring .
- Tautomeric stabilization of the thione form, as observed in structurally similar 1,2,4-triazole derivatives .
Key spectral characteristics inferred from analogous compounds include:
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-20-13-9-14(24-2)15(25-3)10-16(13)26-18(20)19-17(21)11-5-7-12(8-6-11)27(4,22)23/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZODMQTXBGDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Introduction of Methoxy Groups: Methoxylation of the benzothiazole ring is achieved using methanol and a suitable catalyst under reflux conditions.
Formation of the Ylidene Group: The ylidene group is introduced by reacting the benzothiazole derivative with a methylating agent such as methyl iodide.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Amines, thiols, dimethylformamide (DMF), and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling pathways.
Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs differ in substituents on the benzothiazole and benzamide moieties, which significantly impact physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
- Tautomerism : Unlike 1,2,4-triazoles [7–9], which exist in thione-thiol equilibria, the target’s benzothiazol-2-ylidene group is stabilized in the thione form due to conjugation .
- Hydrogen Bonding : Methoxy groups in the target compound may engage in weaker hydrogen bonds compared to halogenated analogs (e.g., [7–9] with F substituents), affecting solubility and crystal packing .
Crystallographic and Geometric Features
- Target Compound : While crystallographic data are unavailable, similar compounds (e.g., ) exhibit planar benzothiazole cores with torsion angles <5°, suggesting minimal ring puckering .
- Ring Puckering: Compounds with bulkier substituents (e.g., 4-phenyl in ) may adopt non-planar conformations, as quantified by Cremer-Pople parameters .
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and microbiology. This article provides an overview of the compound's synthesis, biological mechanisms, and findings from various studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C18H18N2O4S. The synthesis typically involves a reaction between 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine and 4-methanesulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is performed in an organic solvent like dichloromethane under controlled conditions to optimize yield and purity through recrystallization or column chromatography.
Biological Activity Overview
This compound has been studied for its antitumor and antimicrobial properties. The following sections detail specific findings related to these activities.
Antitumor Activity
Research indicates that compounds with similar benzothiazole structures exhibit significant antitumor effects. For example:
- Cell Lines Tested : Studies have evaluated the compound's effects on various human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods.
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| N-[...]-4-methanesulfonylbenzamide | A549 | 6.75 ± 0.19 | 2D |
| N-[...]-4-methanesulfonylbenzamide | HCC827 | 5.13 ± 0.97 | 2D |
| N-[...]-4-methanesulfonylbenzamide | NCI-H358 | 0.85 ± 0.05 | 3D |
The compound demonstrated notable cytotoxicity against these cell lines, suggesting its potential as an antitumor agent.
Antimicrobial Activity
Antimicrobial testing has shown promising results against various pathogens:
- Tested Organisms : The compound was evaluated against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, along with Saccharomyces cerevisiae as a eukaryotic model.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X μg/mL |
| S. aureus | Y μg/mL |
| S. cerevisiae | Z μg/mL |
The specific MIC values indicate the effectiveness of the compound in inhibiting microbial growth.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation or apoptosis.
- DNA Binding : Similar compounds have shown affinity for DNA binding, particularly within the minor groove of AT-rich regions.
Case Studies
Several studies have focused on the biological activity of benzothiazole derivatives similar to this compound:
- Study on Antitumor Activity : A study published in Compounds evaluated multiple derivatives and found that those with nitro substitutions exhibited higher antitumor activity compared to their benzimidazole counterparts .
- Antimicrobial Evaluation : Research conducted on various benzothiazole derivatives revealed that compounds with methoxy groups showed enhanced antimicrobial properties against both bacterial and fungal strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
